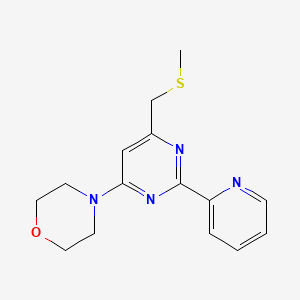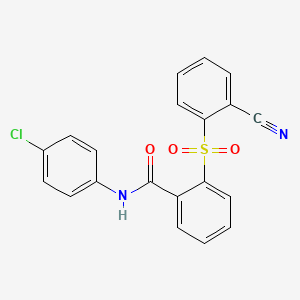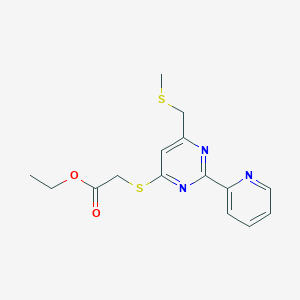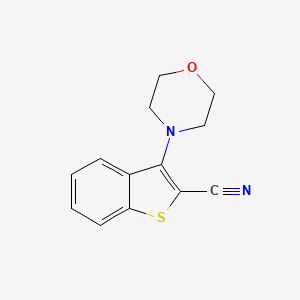
4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine
Vue d'ensemble
Description
4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine is a chemical compound that belongs to the class of morpholine-based kinase inhibitors. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Nucleophilic Substitution Reactions : The compound and its derivatives have been utilized in the synthesis of various heterocycles, showcasing the reactivity of the methylsulfanyl group and its importance in forming structurally diverse molecules. For instance, 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been synthesized, and their interaction with morpholine led to the nucleophilic substitution of the methylsulfanyl group, resulting in the formation of compounds like 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones. This synthesis highlights the compound's utility in creating new chemical entities (Khudina et al., 2014).
Development of New Heterocyclic Compounds : The compound has been instrumental in the development of new heterocyclic compounds. For example, it has been used in the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, indicating its versatility in creating pharmacologically relevant structures (Bassyouni & Fathalla, 2013).
Structural Characterization and Crystallography : The compound's derivatives have been subjected to extensive structural characterization, including X-ray crystallography. This not only confirms the molecular structure but also provides insights into the intermolecular interactions and the electronic polarization within the molecules, as seen in studies involving 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines (Orozco et al., 2008).
Applications in Medicinal Chemistry and Material Science
Pharmacophore Development for PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines, structurally related to the compound, have been recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine moiety's ability to form key hydrogen bonding interactions makes these compounds significant in the development of selective inhibitors, showcasing the compound's potential in medicinal chemistry (Hobbs et al., 2019).
Synthesis of Complex Heterocyclic Systems : The compound has been a cornerstone in synthesizing complex heterocyclic systems, which are important in drug development and material science. For example, its derivatives have been used to synthesize new series of pyridine and fused pyridine derivatives, highlighting its role in creating complex molecular architectures (Al-Issa, 2012).
Propriétés
IUPAC Name |
4-[6-(methylsulfanylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-11-12-10-14(19-6-8-20-9-7-19)18-15(17-12)13-4-2-3-5-16-13/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZOKICYULFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B3140330.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea](/img/structure/B3140342.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea](/img/structure/B3140352.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide](/img/structure/B3140365.png)



![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)

![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)

![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)